Boc-l-lys(ns)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

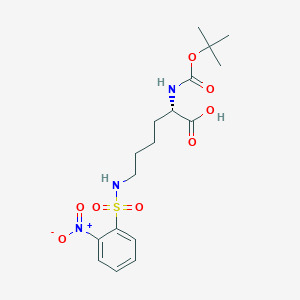

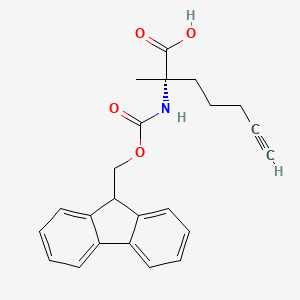

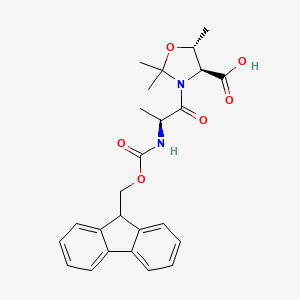

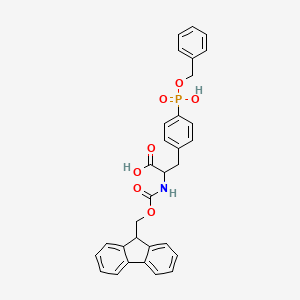

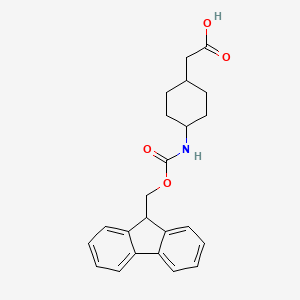

Boc-l-lys(ns)-oh, also known as this compound, is a useful research compound. Its molecular formula is C17H25N3O8S and its molecular weight is 431,5 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Boc-l-lys(ns)-oh is used in the synthesis and structure characterization of polypeptides, which have applications in understanding physiological processes and potentially treating diseases (Zhao Yi-nan & Melanie Key, 2013).

It is also employed in synthesizing redox derivatives of lysine and related peptides, which have potential uses in molecular electronic devices (B. Peek et al., 2009).

In the field of biodegradable materials, this compound is used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, showcasing its utility in creating novel materials with potential biomedical applications (Yang Li et al., 2006).

The compound plays a role in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for solid-phase synthesis of DTPA-containing peptides (J. Davies & Loai Al-Jamri, 2002).

It's also utilized in the synthesis of lysine-modified single-walled carbon nanotubes, indicating its applicability in nanotechnology and biomedical fields (J. Mulvey et al., 2014).

This compound is involved in studies related to the anticancer properties of betulin and betulinic acid derivatives in epidermoid carcinoma treatment, highlighting its role in cancer research (M. Drąg-Zalesińska et al., 2015).

Mechanism of Action

Target of Action

The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

This compound interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of this compound, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .

Pharmacokinetics

The deprotection process can potentially influence these properties by altering the compound’s structure .

Result of Action

The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .

Biochemical Analysis

Biochemical Properties

Boc-l-lys(ns)-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins, which are essential for numerous cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the proteins it helps synthesize .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the assembly of peptide chains

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIGZMAQNMNOK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)